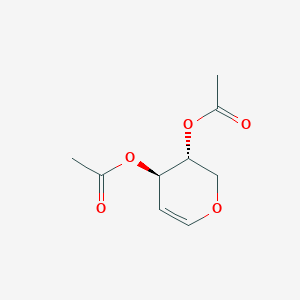

3,4-Di-O-acetyl-D-xylal

Beschreibung

BenchChem offers high-quality 3,4-Di-O-acetyl-D-xylal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Di-O-acetyl-D-xylal including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(3R,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKCFBYWQGPLSJ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC=CC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC=C[C@H]1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4-Di-O-acetyl-D-xylal

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,4-Di-O-acetyl-D-xylal

3,4-Di-O-acetyl-D-xylal is a valuable and versatile building block in modern carbohydrate chemistry. As a protected glycal, it serves as a key intermediate in the synthesis of a wide array of biologically significant molecules, including 2-deoxy sugars, C-glycosides, and complex oligosaccharides. The presence of the double bond between C1 and C2 of the pyranose ring, coupled with the protecting acetyl groups, allows for a diverse range of stereoselective transformations, making it an indispensable tool for medicinal chemists and researchers in drug discovery. This guide provides a comprehensive, in-depth protocol for the synthesis of 3,4-Di-O-acetyl-D-xylal, grounded in established chemical principles and supported by practical, field-proven insights.

Synthetic Strategy: A Three-Step Approach from D-Xylose

The most common and reliable laboratory-scale synthesis of 3,4-Di-O-acetyl-D-xylal commences with the readily available and inexpensive starting material, D-xylose. The overall transformation is a three-step process, as illustrated in the workflow diagram below. This strategy involves:

-

Peracetylation: The complete acetylation of all hydroxyl groups of D-xylose to form an acetylated intermediate.

-

Bromination: The selective replacement of the anomeric acetate group with a bromine atom to generate the key intermediate, 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide.

-

Reductive Elimination: The zinc-mediated elimination of the bromide at C1 and the acetate at C2 to form the target glycal, 3,4-Di-O-acetyl-D-xylal.

This classical approach, often referred to as a modified Fischer-Zach synthesis, is robust and has been widely employed in carbohydrate synthesis.[1]

Figure 1: Overall synthetic workflow for 3,4-Di-O-acetyl-D-xylal.

Part 1: Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3,4-Di-O-acetyl-D-xylal. All operations involving corrosive or volatile reagents should be performed in a well-ventilated fume hood.

Step 1: Peracetylation of D-Xylose

Principle: The hydroxyl groups of D-xylose are converted to acetate esters using acetic anhydride with pyridine as a catalyst and solvent. Pyridine neutralizes the acetic acid byproduct.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| D-Xylose | 150.13 | 10.0 g | 0.0666 |

| Pyridine | 79.10 | 100 mL | - |

| Acetic Anhydride | 102.09 | 70 mL | 0.742 |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add D-xylose (10.0 g, 0.0666 mol).

-

In a fume hood, add pyridine (100 mL) to the flask and stir to dissolve the D-xylose. The dissolution may be slow.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add acetic anhydride (70 mL, 0.742 mol) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).

-

Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate may form.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (2 x 100 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid, and finally with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude syrup of 1,2,3,4-tetra-O-acetyl-D-xylopyranose. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Bromide

Principle: The peracetylated xylose is treated with a solution of hydrogen bromide in acetic acid. The anomeric acetate is selectively replaced by a bromide, yielding the thermodynamically more stable α-anomer.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Crude 1,2,3,4-Tetra-O-acetyl-D-xylopyranose | ~318.28 | ~21.2 g | ~0.0666 |

| 33% HBr in Acetic Acid | - | 50 mL | - |

| Dichloromethane | - | 100 mL | - |

Procedure:

-

Dissolve the crude 1,2,3,4-tetra-O-acetyl-D-xylopyranose in dichloromethane (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add a 33% solution of hydrogen bromide in acetic acid (50 mL) dropwise to the stirred solution.

-

After the addition, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water (300 mL) and transfer to a separatory funnel.

-

Extract the product with dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash carefully with ice-cold water (2 x 100 mL), followed by saturated aqueous sodium bicarbonate (until effervescence ceases), and finally with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C to yield the crude 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide as a yellowish syrup. This intermediate is moisture-sensitive and should be used immediately in the next step.

Step 3: Reductive Elimination to 3,4-Di-O-acetyl-D-xylal

Principle: The glycosyl bromide is treated with activated zinc dust in the presence of acetic acid. This effects a reductive elimination of the C1-bromide and the C2-acetate, forming the C1-C2 double bond of the glycal. This is a classic example of the Fischer-Zach reaction.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Crude 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide | ~341.17 | ~22.7 g | ~0.0666 |

| Zinc dust | 65.38 | 20 g | 0.306 |

| Sodium Acetate | 82.03 | 10 g | 0.122 |

| Acetic Acid | 60.05 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a mechanical stirrer, prepare a suspension of zinc dust (20 g, 0.306 mol) and sodium acetate (10 g, 0.122 mol) in a mixture of acetic acid (100 mL) and water (50 mL).

-

Cool the suspension to 0 °C in an ice-water bath.

-

Dissolve the crude 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide in 50 mL of acetic acid.

-

Add the solution of the glycosyl bromide dropwise to the vigorously stirred zinc suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Filter the reaction mixture through a pad of Celite® to remove excess zinc and other solids. Wash the filter cake with ethyl acetate (100 mL).

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (200 mL).

-

Wash the organic layer sequentially with water (2 x 150 mL), saturated aqueous sodium bicarbonate (carefully, until effervescence ceases), and brine (1 x 150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 3,4-Di-O-acetyl-D-xylal is purified by flash column chromatography on silica gel.

-

Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Monitoring: The fractions are monitored by TLC, and those containing the pure product (visualized by staining with a suitable agent, e.g., potassium permanganate) are combined.

-

Final Product: Concentration of the pure fractions under reduced pressure yields 3,4-Di-O-acetyl-D-xylal as a colorless oil or a low-melting solid.[3]

Part 2: Mechanistic Insights and Scientific Rationale

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Figure 2: Simplified mechanistic pathways.

Mechanism of Peracetylation

The peracetylation of D-xylose is a series of nucleophilic acyl substitution reactions. The lone pair of electrons on the oxygen of each hydroxyl group attacks one of the carbonyl carbons of acetic anhydride. Pyridine acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and also serves to neutralize the acetic acid formed as a byproduct, driving the reaction to completion.

Mechanism of Bromination

The conversion of the anomeric acetate to the bromide proceeds via the formation of an oxocarbenium ion intermediate. The acetyl group at the anomeric position is protonated by the strong acid (HBr), making it a good leaving group (acetic acid). The departure of acetic acid is assisted by the neighboring ring oxygen, which donates a lone pair of electrons to form a resonance-stabilized oxocarbenium ion. The bromide ion then attacks the anomeric carbon, predominantly from the axial position to give the thermodynamically favored α-anomer due to the anomeric effect.[2]

Mechanism of Reductive Elimination (Fischer-Zach Reaction)

The reductive elimination is a key step in glycal synthesis.[4] While the exact mechanism on the surface of the zinc metal is complex and not fully elucidated, it is generally accepted to proceed via a two-electron reduction. The zinc metal donates electrons to the carbon-bromine bond, leading to its cleavage. This is followed by the elimination of the acetate group at the C2 position, with the formation of the C1-C2 double bond. The reaction is essentially a redox process where zinc is oxidized.[4] The presence of acetic acid helps to activate the zinc surface.

Part 3: Safety and Handling

Chemical Safety:

| Chemical | Hazards | Precautionary Measures |

| Pyridine | Flammable, harmful if swallowed or inhaled, causes skin and eye irritation.[5] | Work in a fume hood, wear appropriate PPE (gloves, safety glasses, lab coat). Keep away from ignition sources.[5] |

| Acetic Anhydride | Flammable, causes severe skin burns and eye damage, harmful if inhaled.[6][7] | Work in a fume hood, wear appropriate PPE. Handle with care to avoid contact with moisture.[6][7] |

| 33% HBr in Acetic Acid | Corrosive, causes severe skin burns and eye damage, toxic if inhaled. | Work in a fume hood, wear acid-resistant gloves, safety glasses, and a lab coat. |

| Zinc Dust | Flammable solid. | Keep away from heat and open flames. Avoid creating dust clouds. |

| Dichloromethane | Suspected of causing cancer, causes skin and eye irritation. | Work in a fume hood, wear appropriate PPE. |

General Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

All reactions should be performed in a well-ventilated fume hood.

-

Quenching of reactive reagents should be done slowly and in an ice bath to control any exothermic reactions.

-

Dispose of all chemical waste according to institutional and local regulations.

Part 4: Characterization of 3,4-Di-O-acetyl-D-xylal

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the vinyl protons of the glycal double bond, as well as signals for the protons of the pyranose ring and the acetyl groups. The nmr spectra of this compound show strong signals for the acetoxy group at 2.2 ppm and the hydroxymethyl group at 2.6 ppm.[8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule, including the olefinic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ester groups and the C=C stretching of the double bond.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the expected molecular formula of C₉H₁₂O₅.[9][10]

Conclusion

The synthesis of 3,4-Di-O-acetyl-D-xylal from D-xylose is a well-established and reliable procedure that provides access to a key building block for the synthesis of complex carbohydrates and other biologically active molecules. By following the detailed protocol outlined in this guide and adhering to the safety precautions, researchers can confidently and efficiently prepare this valuable intermediate. A thorough understanding of the underlying chemical principles and reaction mechanisms will further empower scientists to optimize the synthesis and apply this versatile glycal in their research endeavors.

References

-

Synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride. (n.d.). Retrieved February 4, 2026, from [Link]

-

Hansson, J. (2014). Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjugation in PET studies. Diva-portal.org. Retrieved February 4, 2026, from [Link]

-

Yang, H., Liu, J., Tao, Y., Zhu, T., Li, Y., & Nong, G. (2022). Synthesis of Xylo‐oligosaccharide from D‐xylose by Catalyst of Oxalate Acid. ChemistrySelect, 7(20), e202200806. [Link]

- Gao, H., et al. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide.

-

Forbes, C. L., & Franck, R. W. (1999). Improved Version of the Fischer−Zach Synthesis of Glycals: Vitamin B12 Catalyzed Reductive Elimination of Glycosyl Bromides. The Journal of Organic Chemistry, 64(5), 1424–1425. [Link]

-

Synthesis of 2,3,4-tri-O-acetyl-β-L-xylopyranosyl azide. (n.d.). PrepChem.com. Retrieved February 4, 2026, from [Link]

-

3,4-DI-O-ACETYL-D-XYLAL. (n.d.). LookChem. Retrieved February 4, 2026, from [Link]

- Detlaff, G., et al. (2025). Crystallisation of 2,3,4-tri-O-acetyl-α-D- and α-l-xylopyranosyl bromides in enantiomorphic space groups.

-

Safety data sheet. (n.d.). CPAChem. Retrieved February 4, 2026, from [Link]

-

3,4-Di-O-acetyl-D-xylal. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

Stick, R. V., & Tilbrook, D. M. G. (1995). A New Catalyst for the Reductive Elimination of Acylated Glycosyl Bromides to Form Glycals. Journal of Carbohydrate Chemistry, 14(3), 423–428. [Link]

- Detlaff, G., et al. (2025). Crystallisation of 2,3,4-tri-O-acetyl-α-D- and α-l-xylopyranosyl bromides in enantiomorphic space groups.

-

Chmielewski, M., & Kałuża, Z. (1986). An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity. Carbohydrate Research, 153(1), 125–134. [Link]

-

Fischer glycosidation. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

-

Elimination of bromide and acetate under reducing conditions. (2014, December 27). Chemistry Stack Exchange. Retrieved February 4, 2026, from [Link]

-

Safety Data Sheet: Acetic acid anhydride. (n.d.). Carl ROTH. Retrieved February 4, 2026, from [Link]

-

Fischer, E. (1893). Ueber die Glucoside der Alkohole. Berichte der deutschen chemischen Gesellschaft, 26(3), 2400–2412. [Link]

- Fischer, E., & Zach, K. (1913). Über ein neues Anhydro-Zucker, das "Glucal". Berichte der deutschen chemischen Gesellschaft, 46(1), 1268–1274.

-

Zinc. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

-

Sokołowska, J., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. International Journal of Molecular Sciences, 24(9), 8378. [Link]

- Zeynizadeh, B., & Zahmatkesh, S. (2004). One-Pot Sequence for Reductive-Acetylation of Carbonyl Compounds with (N-Methylimidazole)(tetrahydroborato)zinc Complex. Journal of the Chinese Chemical Society, 51(4), 801–806.

-

Sinclair, J. C., et al. (1998). Purification, characterization, and crystallization of an N-hydroxyarylamine O-acetyltransferase from Salmonella typhimurium. Protein Expression and Purification, 12(3), 371–380. [Link]

-

SAFETY DATA SHEET. (2020, January 22). INEOS Group. Retrieved February 4, 2026, from [Link]

-

Lec10 - The Fischer-Kiliani Sugar Synthesis. (2024, May 10). [Video]. YouTube. Retrieved February 4, 2026, from [Link]

-

Rein, J., et al. (2021). Zinc-Free, Scalable Reductive Cross-Electrophile Coupling Driven by Electrochemistry in an Undivided Cell. Journal of the American Chemical Society, 143(34), 13833–13843. [Link]

- Syakaev, V. V., et al. (2008). NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones. Journal of Molecular Structure, 875(1-3), 336–342.

-

Binder, J. B., & Raines, R. T. (2010). Synthesis of Furfural from Xylose and Xylan. ChemSusChem, 3(11), 1291–1294. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. 3,4-DI-O-ACETYL-D-XYLAL,|lookchem [lookchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. carlroth.com [carlroth.com]

- 7. ineos.com [ineos.com]

- 8. 3,4-Di-O-acetyl-D-xylal | CymitQuimica [cymitquimica.com]

- 9. 3,4-Di-O-acetyl-D-xylal | C9H12O5 | CID 2734742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

Technical Guide: 1H and 13C NMR Data for 3,4-Di-O-acetyl-D-xylal

Executive Summary

3,4-Di-O-acetyl-D-xylal (1,5-anhydro-2-deoxy-3,4-di-O-acetyl-D-threo-pent-1-enitol) is a critical pentose glycal intermediate. Unlike its hexose counterpart (tri-O-acetyl-D-glucal), xylal lacks the C6 exocyclic hydroxymethyl group, resulting in a distinct conformational profile and NMR signature. This guide provides authoritative 1H and 13C NMR data, detailed structural assignment logic, and a validated synthesis protocol from D-xylose.

The data presented here is standardized for CDCl₃ (Chloroform-d) at 298 K, the industry-standard solvent for acetylated carbohydrates.

Structural Analysis & Conformation

Before interpreting the spectra, it is vital to understand the geometry of the molecule. 3,4-Di-O-acetyl-D-xylal adopts a half-chair conformation (

-

The Enol Ether (C1-C2): The double bond between C1 and C2 creates a significant chemical shift difference. H1 is highly deshielded due to the attached ring oxygen and the double bond character.

-

The Methylene Anchor (C5): Unlike glucal, C5 is a methylene (

) group. This results in two diastereotopic protons (

NMR Data Reference

1H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by the distinct vinylic region and the diastereotopic splitting at C5.

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H-1 | 6.60 | d | Vinylic, deshielded by ring Oxygen (Anomeric). | |

| H-2 | 4.83 | ddd | Vinylic, coupled to H1 and H3. | |

| H-3 | 5.35 | m (dt) | Allylic methine, shifted downfield by OAc. | |

| H-4 | 4.95 | m (ddd) | Methine, shifted downfield by OAc. | |

| H-5a | 4.20 | dd | Methylene (Pseudo-equatorial). | |

| H-5b | 3.90 | dd | Methylene (Pseudo-axial). | |

| OAc | 2.08, 2.06 | s, s | - | Acetyl methyl protons. |

> Note: Chemical shifts may vary by

13C NMR Data (100 MHz, CDCl₃)

The carbon spectrum confirms the enol ether functionality and the absence of a C6 carbon.

| Position | Shift ( | Type | Assignment Logic |

| C-1 | 146.2 | CH | Enol ether carbon (highly deshielded). |

| C-2 | 99.1 | CH | Vinylic carbon ( |

| C-3 | 63.5 | CH | Allylic, O-substituted. |

| C-4 | 63.0 | CH | O-substituted.[1][2][3] |

| C-5 | 60.5 | CH₂ | Ring methylene (distinct from C6 of hexoses). |

| C=O | 170.2, 169.9 | Cq | Acetyl carbonyls. |

| CH₃ | 21.0, 20.8 | CH₃ | Acetyl methyls. |

Experimental Protocol: Synthesis & Purification

To generate high-purity samples for NMR verification, the following "Reductive Elimination" protocol is recommended. This route converts D-xylose to the glycal via the glycosyl bromide.

Reaction Workflow[4]

Figure 1: Step-wise synthesis of 3,4-Di-O-acetyl-D-xylal from D-Xylose.

Step-by-Step Methodology

Step 1: Peracetylation

-

Suspend D-Xylose (10 g) in Pyridine (50 mL) at 0°C.

-

Add Acetic Anhydride (40 mL) dropwise.

-

Stir at Room Temperature (RT) for 12 hours.

-

Pour into ice water, extract with Dichloromethane (DCM), wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Dry over MgSO₄ and concentrate to yield 1,2,3,4-Tetra-O-acetyl-D-xylopyranose.

Step 2: Bromination

-

Dissolve the peracetate (10 g) in DCM (20 mL) .

-

Add HBr (33% in Acetic Acid, 15 mL) at 0°C.

-

Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 2:1); the product moves faster than the starting material.

-

Dilute with DCM, wash with ice-cold water and saturated NaHCO₃ (carefully!).

-

Concentrate in vacuo below 40°C. Note: The glycosyl bromide is unstable; proceed immediately to Step 3.

Step 3: Reductive Elimination (The Glycal Step)

-

Dissolve the crude bromide in 50% Aqueous Acetic Acid (100 mL) .

-

Cool to -10°C (Ice/Salt bath).

-

Add Zinc dust (20 g) and Sodium Acetate (10 g) under vigorous stirring.

-

Stir for 1-2 hours. The reaction is exothermic; maintain low temperature to prevent side reactions (Ferrier rearrangement).

-

Filter off the Zinc. Extract the filtrate with DCM.

-

Purification: Flash column chromatography (Silica Gel, Hexane:EtOAc 4:1).

-

Yield: Expect ~60-70% overall yield as a colorless oil or low-melting solid.

Advanced Interpretation: Connectivity Logic

To confirm the structure without external standards, use the following 2D NMR correlation logic. This ensures the signals assigned to H5a/b are indeed the ring methylene and not an impurity.

Figure 2: COSY (Solid lines) and HMBC (Dashed) connectivity network for structural verification.

Self-Validation Check:

-

COSY: H1 must only couple to H2. If H1 couples to another proton, the double bond has migrated or the ring is open.

-

HMBC: H5a/b should show a strong correlation to C1 (approx 146 ppm). This closes the ring loop, confirming the pyranoid structure.

References

-

LookChem. 3,4-Di-O-acetyl-D-xylal Product & Safety Data. Retrieved from

- Lundt, I., & Pedersen, C. (1971). Preparation of some derivatives of 1,5-anhydro-2-deoxy-D-threo-pent-1-enitol. Acta Chemica Scandinavica.

- Binkley, R. W. (1988). Modern Carbohydrate Chemistry. CRC Press.

-

ResearchGate. 1H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides. (For comparative coupling constants of the xylopyranose core). Retrieved from

Sources

- 1. Synthesis of 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose and their effects on lactose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

Key physical properties of 3,4-Di-O-acetyl-D-xylal

Executive Summary

3,4-Di-O-acetyl-D-xylal (CAS: 3152-43-0) is a critical "chiral pool" intermediate in carbohydrate chemistry. As a glycal—a cyclic enol ether derivative of D-xylose—it serves as a versatile glycosyl donor. Its utility lies in its unique reactivity profile: the C1–C2 double bond allows for direct electrophilic addition, while the allylic ester at C3 facilitates Ferrier rearrangements, enabling the rapid assembly of 2,3-unsaturated glycosides and complex aminoglycosides.

This guide standardizes the physical characterization and synthesis of 3,4-Di-O-acetyl-D-xylal, addressing common discrepancies in optical rotation data and providing a self-validating synthesis protocol.

Molecular Identity & Physical Constants

The physical state of 3,4-Di-O-acetyl-D-xylal is often debated due to its tendency to supercool. While frequently isolated as a colorless syrup, high-purity samples crystallize into low-melting solids.

Table 1: Critical Physical Properties

| Property | Value | Conditions / Notes |

| CAS Number | 3152-43-0 | Specific to the D-enantiomer.[1] |

| Molecular Formula | C₉H₁₂O₅ | |

| Molecular Weight | 200.19 g/mol | |

| Physical State | Colorless Oil / Solid | Often an oil; MP 40–42 °C when crystallized [1]. |

| Boiling Point | 110–115 °C | @ 0.1 mmHg (Theoretical: ~266 °C @ 760 mmHg). |

| Optical Rotation | ||

| Density | 1.20 g/cm³ | Estimated at 25 °C. |

| Solubility | Soluble | CHCl₃, EtOAc, MeOH, DCM. |

| Storage | -20 °C | Moisture sensitive; store under inert atmosphere. |

Scientist's Note: The optical rotation is a critical purity check. A magnitude significantly lower than -55° (e.g., -40°) often indicates incomplete reductive elimination or contamination with the saturated glycosyl bromide precursor.

Spectroscopic Characterization

The ¹H NMR spectrum of 3,4-Di-O-acetyl-D-xylal is characterized by the distinct deshielding of the vinyl proton H-1 and the diastereotopic splitting of the C5 methylene protons.

Table 2: ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

| Position | Shift ( | Multiplicity | Coupling ( | Structural Insight |

| H-1 | 6.60 | d | 6.3 | Vinylic proton; deshielded by ring oxygen. |

| H-2, H-3, H-4 | 4.95 – 4.99 | m (overlap) | -- | H-2 is vinylic; H-3/H-4 are allylic/acylated. |

| H-5a | 4.20 | ddd | 12.2, 3.1, 1.7 | Equatorial proton; distinct geminal coupling. |

| H-5b | 3.98 | d | 12.0 | Axial proton; shielded relative to H-5a. |

| OAc | 2.07, 2.11 | s | -- | Distinct acetyl methyl singlets.[2] |

Interpretation:

The coupling constant

Synthesis Protocol: The Reductive Elimination Workflow

Objective: Synthesize 3,4-Di-O-acetyl-D-xylal from D-xylose via a reductive elimination mechanism. Scale: 100 mmol baseline.

Phase 1: Peracetylation & Bromination

Rationale: We first convert the hemiacetal hydroxyls to acetates to protect the molecule, then install a good leaving group (bromide) at the anomeric position.

-

Acetylation: Suspend D-xylose (15.0 g) in acetic anhydride (60 mL) with catalytic I₂ (100 mg). Stir exothermically until clear.

-

Bromination: Cool to 0 °C. Add 33% HBr in AcOH (60 mL) dropwise.

-

Validation: Monitor TLC (Hexane:EtOAc 2:1). The starting material (

~0.4) converts to the faster-moving glycosyl bromide ( -

Workup: Dilute with DCM, wash with ice-cold NaHCO₃ (sat) and brine. Dry (Na₂SO₄) and concentrate to a syrup. Do not purify on silica; glycosyl bromides are unstable.

Phase 2: Reductive Elimination (The Fischer-Zach Reduction)

Rationale: Zinc mediates the elimination of the C1-bromide and the C2-acetate to form the double bond. The addition of CuSO₄ creates a Zn-Cu couple, enhancing electron transfer kinetics.

-

Activation: Suspend Zn dust (30 g, excess) in 50% aqueous acetic acid (100 mL). Add CuSO₄·5H₂O (1.0 g) to activate the zinc.

-

Addition: Dissolve the crude glycosyl bromide in acetic acid (20 mL) and add dropwise to the Zn slurry at 0 °C.

-

Reaction: Allow to warm to room temperature. Stir vigorously for 2 hours.

-

Filtration: Filter off the zinc residue through Celite.

-

Extraction: Pour filtrate into water (300 mL) and extract with DCM (3 x 100 mL).

-

Purification: Flash chromatography (Hexane:EtOAc 4:1).

Figure 1: Step-wise synthesis pathway from D-xylose to the glycal target.[3][4][5][6]

Reactivity Profile: The Ferrier Rearrangement

The defining chemical behavior of 3,4-Di-O-acetyl-D-xylal is its susceptibility to the Ferrier rearrangement (Type I). In the presence of a Lewis acid (e.g., BF₃·OEt₂) and a nucleophile (ROH), the allylic acetate at C-3 is displaced, resulting in a 2,3-unsaturated glycoside.

Mechanism:

-

Activation: Lewis acid coordinates to the C3-acetoxy group.

-

Oxocarbenium Formation: The C3-acetate leaves, assisted by the ring oxygen, forming a resonance-stabilized allylic oxocarbenium ion.

-

Nucleophilic Attack: The alcohol attacks primarily at the anomeric center (C1), favoring the

-anomer due to the anomeric effect.

Figure 2: Mechanistic flow of the Ferrier Rearrangement utilizing the allylic nature of the glycal.

References

-

LookChem & ChemicalBook Databases. Physical Properties of 3,4-Di-O-acetyl-D-xylal (CAS 3152-43-0).

-

Sigma-Aldrich / Merck. Product Specification: 3,4-Di-O-acetyl-6-deoxy-L-glucal (Enantiomer Comparison). (Used to derive D-isomer rotation based on enantiomeric relationship).

-

Kashyap, S., et al. "Me3SI-promoted chemoselective deacetylation: A general and mild protocol." RSC Advances, 2014. (Provides detailed 500 MHz NMR data for 3,4-di-O-acetyl-D-xylal).

-

Liberek, B. "Conformational studies of 3,4-di-O-acetyl-D-xylal."[7] Carbohydrate Research, 2025.[8]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. rroij.com [rroij.com]

- 4. chemistry-chemists.com [chemistry-chemists.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 3,4-Di-O-acetyl-D-xylal: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth exploration of 3,4-Di-O-acetyl-D-xylal, a versatile glycal that serves as a pivotal intermediate in modern carbohydrate chemistry and drug development. We will delve into its precise chemical identity, detailed synthetic protocols, the mechanistic underpinnings of its reactivity—most notably the Ferrier rearrangement—and its strategic application in the synthesis of biologically active molecules, particularly antiviral nucleoside analogues. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the fields of carbohydrate synthesis and pharmaceutical innovation.

Core Identity: Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible science. 3,4-Di-O-acetyl-D-xylal is known by several names, and its fundamental properties are crucial for its handling and application in synthesis.

IUPAC Name and Synonyms

-

Systematic IUPAC Name : [(3R,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate[1][2]

-

Common Name : 3,4-Di-O-acetyl-D-xylal

-

Other Synonyms : D-Xylal diacetate, Di-O-acetyl-D-xylal, 1,5-anhydro-2-deoxy-D-threo-pent-1-enitol-3,4-diacetate[3]

-

CAS Number : 3152-43-0[4]

-

Molecular Formula : C₉H₁₂O₅[5]

-

Molecular Weight : 200.19 g/mol [5]

Physicochemical Data Summary

A clear understanding of the physical properties of 3,4-Di-O-acetyl-D-xylal is essential for its purification, handling, and storage. The acetylation of the parent D-xylal enhances its solubility in common organic solvents, a property that is highly advantageous for its use in a variety of reaction conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to yellow clear liquid or low-melting solid | [2][6] |

| Melting Point | 40-42 °C | [3] |

| Boiling Point | 266.2 °C at 760 mmHg | [3] |

| Density | 1.2 g/cm³ | [3] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | [2] |

| Storage | Store at 0 to 8 °C | [2] |

Synthesis of 3,4-Di-O-acetyl-D-xylal: A Two-Stage Protocol

The synthesis of 3,4-Di-O-acetyl-D-xylal is a well-established multi-step process commencing from the abundant and inexpensive pentose sugar, D-xylose. The overall strategy involves the initial formation of a fully acetylated glycosyl bromide, which is then subjected to reductive elimination to generate the glycal double bond. This pathway is both efficient and scalable, making the target compound readily accessible for research and development.

Overall Synthesis Workflow

The transformation from D-xylose to the target glycal can be visualized as a two-part process. First, D-xylose is converted to an activated glycosyl donor, 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide. This intermediate possesses a good leaving group (bromide) at the anomeric center. The second stage involves a zinc-mediated reductive elimination, which removes the anomeric bromide and the C2-acetate, thereby forming the characteristic C1-C2 double bond of the glycal.

Caption: Overall workflow for the synthesis of 3,4-Di-O-acetyl-D-xylal from D-xylose.

Experimental Protocol: Step-by-Step Methodology

Part 1: Synthesis of 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Bromide

This protocol is adapted from established procedures for the synthesis of acetylated glycosyl bromides. The rationale is to first protect all hydroxyl groups as acetates to prevent side reactions and improve solubility, followed by the introduction of a bromide at the anomeric position to create an activated intermediate.

Materials:

-

D-xylose

-

Acetic anhydride (Ac₂O)

-

45% Hydrogen bromide (HBr) in acetic acid (AcOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

To a flask containing D-xylose (1.0 eq), add acetic anhydride (3.0 eq).

-

Stir the mixture at room temperature overnight.

-

Pour the reaction mixture into ice-cold water and extract three times with dichloromethane (DCM).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude per-O-acetylated xylose.

-

Dissolve the dry residue in DCM and add acetic anhydride (0.1 eq).

-

Add 45% HBr in acetic acid (3.0 eq) to the solution.

-

Stir the mixture at room temperature for 4 hours.

-

Dilute the reaction mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and water.

-

Dry the organic layer over MgSO₄ overnight, filter, and concentrate under reduced pressure to yield a brownish oil.

-

Crystallize the crude product from diethyl ether to afford 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide as colorless crystals.

Part 2: Synthesis of 3,4-Di-O-acetyl-D-xylal (Reductive Elimination)

This step utilizes the xylopyranosyl bromide intermediate. The mechanism involves the reduction of the anomeric bromide by zinc, which initiates the elimination of the C2-acetate to form the double bond.

Materials:

-

2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide

-

Zinc dust (activated)

-

50% aqueous acetic acid

-

Sodium acetate

-

Dichloromethane (DCM)

Procedure:

-

Prepare a reaction vessel with a stirred solution of sodium acetate (1.2 eq) and activated zinc dust (2.5 eq) in 50% aqueous acetic acid.

-

Add a solution of 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide (1.0 eq) in DCM dropwise to the zinc suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir vigorously for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove excess zinc and other solids.

-

Wash the filter cake with DCM.

-

Combine the filtrates and wash with saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3,4-Di-O-acetyl-D-xylal.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 3,4-Di-O-acetyl-D-xylal stems from the unique reactivity of the glycal structure. The endocyclic double bond, in conjunction with the allylic acetate at C3, makes this molecule an excellent substrate for electrophilic additions and, most importantly, the Ferrier rearrangement.

The Ferrier Rearrangement: A Gateway to 2,3-Unsaturated Glycosides

The Ferrier rearrangement is a powerful transformation that converts glycals into 2,3-unsaturated glycosides through a nucleophilic substitution coupled with an allylic shift. This reaction is typically catalyzed by a Lewis acid (e.g., BF₃·OEt₂, SnCl₄, InCl₃) and proceeds through a key allyloxocarbenium ion intermediate.[3]

Mechanism:

-

Activation: The Lewis acid coordinates to the C3-acetyl group, enhancing its ability to act as a leaving group.

-

Formation of the Allyloxocarbenium Ion: The C3-acetyl group departs, and the electron density from the ring oxygen and the C1-C2 double bond delocalizes to form a stabilized allyloxocarbenium ion intermediate.

-

Nucleophilic Attack: A nucleophile (e.g., an alcohol, thiol, or carbon nucleophile) attacks the anomeric carbon (C1) of the intermediate.

-

Product Formation: This attack, which occurs from the less hindered face, leads to the formation of the 2,3-unsaturated glycoside, with the double bond now positioned between C2 and C3. The reaction often exhibits high α-stereoselectivity due to the anomeric effect.

Caption: Mechanism of the Lewis acid-catalyzed Ferrier rearrangement. (Note: Image placeholders would be replaced with actual chemical structure images).

This reaction is exceptionally valuable because it provides access to C-, N-, O-, and S-glycosides, which are foundational structures in many natural products and pharmaceuticals.[4]

Application in Drug Development: Synthesis of Nucleoside Analogues

A primary application of 3,4-Di-O-acetyl-D-xylal in drug development is its use as a chiral scaffold for the synthesis of nucleoside analogues.[7] Nucleoside analogues are a cornerstone of antiviral chemotherapy, with many approved drugs functioning by inhibiting viral polymerases.[7] The "unnatural" L-configuration of nucleosides, often accessible from D-sugars via multi-step syntheses involving intermediates like D-xylal, has been a particularly fruitful area of research, leading to compounds with potent antiviral activity against HIV and Hepatitis B Virus (HBV).[8][9]

Synthesis of L-Nucleosides

While 3,4-Di-O-acetyl-D-xylal is a D-sugar derivative, it can be strategically employed in synthetic routes that ultimately lead to L-nucleosides. These syntheses often involve complex acyclic intermediates where the stereochemistry is carefully controlled before cyclization to form the final furanose ring of the nucleoside.[8]

Workflow: From D-Xylal to Antiviral Candidates

The general workflow involves using the glycal to install a nucleobase (e.g., cytosine, thymine, or modified purines) via a Ferrier-type N-glycosylation or other coupling strategies. This is followed by chemical modifications of the sugar ring, such as deoxygenation at the 2' and 3' positions, to mimic the structure of deoxynucleosides.

Caption: General workflow for the application of D-xylal in the synthesis of antiviral nucleoside analogues.

For instance, 2',3'-dideoxy-β-L-5-fluorocytidine (β-L-FddC), an analogue with potent activity against HIV-1, can be synthesized through pathways that rely on chiral synthons derived from pentose sugars like D-xylose.[9] These L-nucleosides are often less toxic to host mitochondrial DNA polymerase than their D-counterparts, offering a significant therapeutic advantage.[9]

Characterization and Quality Control

Rigorous analytical characterization is imperative to confirm the identity and purity of 3,4-Di-O-acetyl-D-xylal. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Expected ¹H and ¹³C NMR Data

¹H NMR:

-

Vinylic Protons (H1, H2): The protons on the C1-C2 double bond will appear in the downfield region, typically between δ 6.0-6.5 ppm (H1) and δ 4.5-5.0 ppm (H2).

-

Ring Protons (H3, H4, H5): The protons on the acetylated carbons (H3, H4) and the ring methylene group (H5) will resonate between δ 3.5-5.5 ppm.

-

Acetyl Protons: The methyl protons of the two acetate groups will appear as sharp singlets in the upfield region, typically around δ 2.0-2.2 ppm.[3]

¹³C NMR:

-

Carbonyl Carbons: The carbonyl carbons of the acetate groups will be the most downfield, typically in the δ 169-171 ppm range.

-

Vinylic Carbons (C1, C2): The carbons of the double bond will appear around δ 140-150 ppm (C1) and δ 95-105 ppm (C2).

-

Ring Carbons (C3, C4, C5): The carbons bearing the acetate groups (C3, C4) and the methylene carbon (C5) will resonate in the δ 60-80 ppm range.

-

Acetyl Carbons: The methyl carbons of the acetate groups will be found in the upfield region, around δ 20-22 ppm.

To achieve unambiguous assignment, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is essential.[11]

Conclusion

3,4-Di-O-acetyl-D-xylal is more than just a protected sugar; it is a strategic building block that enables complex chemical transformations. Its efficient synthesis from D-xylose and the predictable, high-yield reactivity of its glycal structure, particularly through the Ferrier rearrangement, make it an invaluable tool for synthetic chemists. For drug development professionals, its role as a precursor to potent antiviral L-nucleoside analogues highlights the continued importance of carbohydrate chemistry in addressing significant medical needs. A thorough understanding of its synthesis, reactivity, and characterization, as outlined in this guide, is crucial for leveraging its full potential in the laboratory and beyond.

References

-

LookChem. (n.d.). 3,4-DI-O-ACETYL-D-XYLAL. Retrieved February 4, 2026, from [Link]

- Szewczyk, M., & Szeja, W. (2025). 2,3,4-Tri-O-acetyl-α-d-xylopyranosyl and α-l-xylopyranosyl bromides in enantiomorphic space groups. Journal of Molecular Structure, 1311, 138123.

-

PubChem. (n.d.). 3,4-Di-O-acetyl-D-xylal. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). Ferrier rearrangement. Retrieved February 4, 2026, from [Link]

- Ruzek, D. (Ed.). (2013). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. InTech.

- Kováč, P., & Petráková, E. (1979). Synthesis of 2-O-β-D-xylopyranosyl-D-xylose. Chemical Papers, 33(3), 369-375.

- Yadav, J. S., & Reddy, B. V. S. (2000).

- Lin, T. S., & Luo, M. Z. (1994). Synthesis and biological evaluation of 2',3'-dideoxy-L-pyrimidine nucleosides as potential antiviral agents against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). Journal of medicinal chemistry, 37(6), 798–803.

- Guisnel, A., & Lubin-Germain, N. (2019). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill.

-

PubChem. (n.d.). 2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl bromide. Retrieved February 4, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Ferrier Rearrangement of 3,4,6-Tri-O-acetyl-D-glucal.

- Tatina, M. B., Mengxin, X., Peilin, R., & Judeh, Z. M. A. (2018).

- Stevanović, D., Pejović, A., Damljanović, I., Minić, A., Bogdanović, G. A., Vukićević, M., Radulović, N. S., & Vukićević, R. D. (2015). Ferrier Rearrangement Promoted by an Electrochemically Generated Zirconium Catalyst.

- Lubin-Germain, N., Uziel, J., & Augé, J. (2009). Synthesis of C-Arylnucleoside Analogues. Molecules, 14(12), 5035–5061.

- de Souza, A. C., Zukerman-Schpector, J., & Castellano, E. E. (2025).

- Schinazi, R. F., Chu, C. K., Ahn, M. K., Sommadossi, J. P., & McClure, H. (1994). Synthesis and biological evaluation of 2',3'-dideoxy-L-pyrimidine nucleosides as potential antiviral agents against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). Journal of medicinal chemistry, 37(6), 798-803.

- Chen, P., & Zhang, D. D. (2014). Sm(OTf)3 as a Highly Effificient Catalyst for the Synthesis of 2,3-Unsaturated O- and S-Pyranosides from Glycals and the Temperature-Dependent Formation of 4-O-Acetyl-6-Deoxy-2,3-Unsaturated S-Pyranosides and 4-O-Acetyl-6-Deoxy-3-Alkylthio Glycals. Tetrahedron, 70(45), 8505–8510.

- Grynkiewicz, G., Priebe, W., & Zamojski, A. (1979). Synthesis of Alkyl 4, 6-di-O-Acetryl-2,3-Dideoxy-a-D-Three-hex-2-Enopyranosides from 3,4,6-tri-O-Acetyl-1,5-Anhydro-2-Droxy D-lyxo-hex-1-enitol(3,4,6-tri-O-acetyl-e-galactal).

- Abraham, R. J., & Reid, M. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(4), 367-376.

Sources

- 1. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 9. Synthesis and biological evaluation of 2',3'-dideoxy-L-pyrimidine nucleosides as potential antiviral agents against human immunodeficiency virus (HIV) and hepatitis B virus (HBV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Use of 3,4-Di-O-acetyl-D-xylal in Modern Carbohydrate Synthesis

Abstract: This guide provides an in-depth analysis of 3,4-Di-O-acetyl-D-xylal, a pivotal chiral building block in synthetic organic chemistry. We will move beyond a simple recitation of facts to explore the causality behind its applications, focusing on the strategic role of its di-O-acetyl protecting groups and the reactivity of the glycal double bond. This document details field-proven protocols for key transformations, including the Ferrier rearrangement and additions to the double bond, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile synthon in the synthesis of complex carbohydrates and other chiral molecules.

Introduction: The Utility of a Versatile Glycal

3,4-Di-O-acetyl-D-xylal is a five-carbon glycal—a class of cyclic enol ethers derived from sugars—that serves as a powerful and versatile starting material in synthetic chemistry.[1] Its rigid, well-defined stereochemical framework, combined with the distinct reactivity of its alkene moiety and the influence of its acetyl protecting groups, makes it an invaluable chiral pool synthon.[2] The strategic placement of the acetyl groups at the C3 and C4 positions is not merely for hydroxyl masking; these groups actively participate in and influence the stereochemical outcome of critical reactions, offering a level of control that is essential in the synthesis of complex, biologically active molecules.

This application note will dissect the primary strategies involving 3,4-Di-O-acetyl-D-xylal, providing both the mechanistic rationale and detailed, actionable protocols for its use in glycosylation and functional group transformations.

Figure 1: Structure of 3,4-Di-O-acetyl-D-xylal.

The Strategic Role and Manipulation of Acetyl Protecting Groups

In carbohydrate chemistry, the choice of a protecting group is a critical strategic decision.[3] Acetyl groups (Ac) are widely employed due to their stability under mildly acidic and neutral conditions, ease of installation, and reliable removal under basic conditions.

Causality Behind Acetyl Group Selection:

-

Electronic Influence: The electron-withdrawing nature of the acetyl groups deactivates the adjacent C1-C2 double bond towards certain electrophilic additions, allowing for controlled reactivity.

-

Stereodirection: In glycosylation reactions proceeding through an oxocarbenium intermediate, an acetyl group at a neighboring position (like C4) can provide anchimeric assistance. This involves the formation of a bridged acetoxonium ion, which blocks one face of the molecule and directs the incoming nucleophile to the opposite face, thereby controlling anomeric stereoselectivity.[4]

-

Physical Properties: O-acetylation significantly increases the hydrophobic character of the sugar, enhancing its solubility in common organic solvents used for synthesis and purification, such as dichloromethane and ethyl acetate.[5]

Protocol 1: Zemplén Deacetylation (Deprotection)

This standard protocol is used for the mild and efficient removal of acetyl groups.

Materials:

-

3,4-Di-O-acetyl-D-xylal derivative

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe), 25% solution in MeOH

-

Amberlite® IR120 (H⁺ form) resin

-

Dichloromethane (DCM)

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Dissolve the acetylated xylal derivative (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise to the stirred solution.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate solvent system). The product spot should be significantly more polar (lower Rf) than the starting material. The reaction is typically complete within 30-60 minutes.

-

Once the reaction is complete, add Amberlite® IR120 resin to the flask until the pH of the solution becomes neutral (test with wet pH paper). This quenches the reaction by removing sodium ions.

-

Filter the mixture to remove the resin, washing the resin with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the deacetylated product. Further purification by silica gel chromatography may be necessary.

Trustworthiness: The use of a catalytic amount of base ensures that other base-sensitive functional groups are less likely to be affected. Neutralization with an ion-exchange resin provides a clean workup, avoiding aqueous extraction which can be problematic for highly polar, water-soluble polyols.

Core Application: The Ferrier Rearrangement

The Ferrier rearrangement is a powerful Lewis acid-catalyzed reaction that transforms a glycal into a 2,3-unsaturated glycoside.[6] This reaction is a cornerstone of modern carbohydrate synthesis, providing rapid access to a class of compounds that are themselves versatile synthetic intermediates. For 3,4-Di-O-acetyl-D-xylal, this transformation is particularly efficient.

Mechanism and Stereochemical Control: The reaction proceeds through a delocalized allyloxocarbenium ion intermediate formed upon departure of the C3-acetoxy group.[6][7] A nucleophile, typically an alcohol or phenol, then attacks the anomeric carbon (C1). The stereochemical outcome at the anomeric center is influenced by several factors, including the choice of Lewis acid, solvent, and the conformation of the intermediate.[7][8] Often, a thermodynamic mixture of α and β anomers is obtained, with the α-anomer frequently being the major product.

Figure 2: Simplified workflow of the Ferrier rearrangement.

Protocol 2: Boron Trifluoride Etherate-Catalyzed Ferrier Rearrangement

This protocol describes a typical Ferrier glycosylation using an alcohol as the nucleophile.

Materials:

-

3,4-Di-O-acetyl-D-xylal (1.0 eq)

-

Alcohol nucleophile (e.g., Benzyl alcohol, 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled (0.2-1.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve 3,4-Di-O-acetyl-D-xylal (1.0 eq) and the alcohol nucleophile (1.5 eq) in anhydrous DCM (0.1 M).

-

Cool the solution to -20 °C in a dry ice/acetonitrile bath.

-

Slowly add BF₃·OEt₂ (0.2 eq) to the stirred solution via syringe.

-

Allow the reaction to stir at -20 °C and monitor its progress by TLC. The reaction may take 1-4 hours.

-

Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution.

-

Allow the mixture to warm to room temperature, then transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of Hexane:Ethyl Acetate) to isolate the α and β anomers of the 2,3-unsaturated glycoside.

| Catalyst System | Typical Conditions | Outcome/Notes | Reference |

| BF₃·OEt₂ | DCM, -20 °C to RT | Highly efficient and common. Can require careful control of stoichiometry. | [6] |

| InCl₃ | DCM, RT | Milder Lewis acid, good for sensitive substrates. | [6] |

| SnCl₄ | DCM, -78 °C | Strong Lewis acid, fast reactions, good stereoselectivity reported. | [6] |

| Resin-H⁺ / Perfluorohexane | Perfluoro-n-hexane, RT | "Green" chemistry approach with easy catalyst recovery and high stereocontrol. | [8] |

Strategic Functionalization of the Glycal Double Bond

Beyond rearrangement, the C1-C2 double bond is a site for a variety of powerful addition reactions. These transformations convert the glycal into saturated pyranose systems with new functionality at C1 and C2, often creating valuable glycosyl donors for subsequent coupling reactions. A key strategy is the introduction of a 2-azido group, which serves as a non-participating protecting group for a future amine, facilitating the synthesis of α-linked 2-amino sugars.[9]

Protocol 3: Synthesis of 2-Azido-2-deoxy-xylopyranosyl Chloride

This protocol, adapted from procedures for other glycals, illustrates the direct conversion of the glycal into a versatile 2-azido glycosyl chloride donor.[9]

Materials:

-

3,4-Di-O-acetyl-D-xylal (1.0 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Sodium azide (NaN₃, 1.5 eq)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O, 1.5 eq)

-

30% Hydrogen peroxide (H₂O₂, 1.5 eq)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO₃ solution

Procedure:

-

In a flask protected from light, suspend 3,4-Di-O-acetyl-D-xylal (1.0 eq), NaN₃ (1.5 eq), and FeCl₃·6H₂O (1.5 eq) in anhydrous MeCN (0.2 M).

-

Stir the suspension vigorously at room temperature.

-

Slowly add 30% H₂O₂ (1.5 eq) dropwise over 10 minutes. An exotherm may be observed.

-

Continue stirring at room temperature for 1-2 hours, monitoring by TLC until the starting glycal is consumed.

-

Dilute the reaction mixture with EtOAc and wash with water, followed by saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is a mixture of anomeric chlorides and configurations. It should be purified quickly via flash silica gel chromatography or used immediately in subsequent glycosylation reactions, as 2-azido glycosyl chlorides can be unstable.

Figure 3: Synthetic pathway from D-xylal to 2-amino sugar derivatives.

Conclusion

3,4-Di-O-acetyl-D-xylal is more than a protected sugar; it is a sophisticated synthetic tool. The acetyl groups provide crucial electronic and steric influence, while the glycal double bond offers a gateway to a vast array of chemical transformations. By understanding the underlying mechanisms of reactions like the Ferrier rearrangement and strategic additions, researchers can harness the full potential of this chiral building block. The protocols provided herein serve as a validated starting point for the development of novel synthetic routes towards complex carbohydrates, glycoconjugates, and other biologically significant molecules.

References

- Demchenko, A. V. (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH.

- Boons, G.-J., & Hale, K. J. (2000).

-

Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]

-

University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

Crich, D. (2014). A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art. Journal of Organic Chemistry, 79(15), 6796-6810. [Link]

-

Khan, T. (2020). 26.01 Introduction to Protecting Groups. [Link]

-

Wasik, D., et al. (2021). Sialic acid O-acetylation: From biosynthesis to roles in health and disease. Journal of Biological Chemistry, 296, 100583. [Link]

-

ResearchGate. (2017). BDMS catalyzed Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with alcohols. [Link]

-

Liberek, B., et al. (2024). and α-l-xylopyranosyl bromides in enantiomorphic space groups. Journal of Molecular Structure. [Link]

-

PubChem. 3,4-Di-O-acetyl-D-xylal. [Link]

-

Bolewska-Pedyczak, E. (1991). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. Carbohydrate Research, 211(2), 223-231. [Link]

-

Wikipedia. Ferrier rearrangement. [Link]

-

Liberek, B., et al. (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. The Journal of Organic Chemistry. [Link]

-

Imamura, A., & Ando, H. (2021). Azidochlorination reaction of tri-O-acetyl-D-galactal. Glycoscience Protocols. [Link]

-

ResearchGate. (2015). (R)-2,3-Cyclohexylideneglyceraldehyde, a Chiral Pool Synthon for the Synthesis of 2-Azido-1,3-diols. [Link]

-

Chen, P., et al. (2017). Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent. Molecules, 22(11), 1836. [Link]

Sources

- 1. 3,4-Di-O-acetyl-D-xylal | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Stereoselective Synthesis Using 3,4-Di-O-acetyl-D-xylal

This Application Note provides a comprehensive technical guide for the stereoselective synthesis and utilization of 3,4-Di-O-acetyl-D-xylal , a versatile chiral scaffold derived from D-xylose.

Executive Summary

3,4-Di-O-acetyl-D-xylal (CAS: 3152-43-0) is a critical glycal intermediate in carbohydrate chemistry. Unlike glucose-derived glycals (glucals), the D-xylal scaffold lacks the C-6 hydroxymethyl group, reducing steric bulk and altering the conformational landscape. This unique feature makes it an ideal precursor for synthesizing rare pentoses , 2,3-dideoxy sugars , and aminoglycoside antibiotic fragments (e.g., daunosamine, acosamine).

This guide details the robust preparation of the scaffold, its dominant reaction pathways (Ferrier rearrangement and stereoselective epoxidation), and its application in the synthesis of bioactive amino sugars.

Core Protocol: Preparation of the Scaffold

The synthesis of 3,4-Di-O-acetyl-D-xylal from D-xylose is a foundational workflow. The process involves peracetylation, anomeric bromination, and reductive elimination.

Workflow Diagram

Figure 1: Step-wise synthesis of 3,4-Di-O-acetyl-D-xylal from D-xylose.

Detailed Methodology

Step 1: Peracetylation

-

Suspend D-xylose (50 g) in acetic anhydride (200 mL) containing sodium acetate (40 g).

-

Heat to 100°C for 2 hours until the solution becomes clear.

-

Pour into ice water, extract with dichloromethane (DCM), and concentrate to yield the tetraacetate (α/β mixture).

Step 2: Bromination

-

Dissolve the crude tetraacetate in DCM .

-

Add 33% HBr in acetic acid (150 mL) at 0°C. Stir for 2 hours.

-

Quench with ice water, wash with saturated NaHCO₃, and dry over MgSO₄.

-

Critical Note: The acetobromoxylose is unstable; proceed immediately to Step 3.

Step 3: Reductive Elimination (The Zinc Protocol)

-

Prepare a Zn/Cu couple by stirring zinc dust (40 g) with 5% CuSO₄ solution, then washing with acetone and ether.

-

Suspend the Zn/Cu couple in 50% aqueous acetic acid (200 mL) at -10°C.

-

Add the acetobromoxylose solution dropwise over 1 hour.

-

Filter the zinc residues, extract the filtrate with hexanes (to remove non-polar impurities), and then extract the product with DCM.

-

Yield: Expect 60-70% overall yield.

-

Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

Reaction Pathway 1: The Ferrier Rearrangement

The Ferrier rearrangement (Type I) is the most powerful application of 3,4-di-O-acetyl-D-xylal. It transforms the glycal into a 2,3-unsaturated glycoside (pseudoglycal), introducing a nucleophile at the anomeric position (C1) with high stereoselectivity.

Mechanism & Stereoselectivity

The reaction proceeds via an allylic oxocarbenium ion intermediate. The incoming nucleophile (alcohol) attacks predominantly from the α-face (axial) due to the anomeric effect, despite the steric hindrance of the C3-acetyl group.

Optimization Table: Lewis Acid Catalysts

| Catalyst | Solvent | Temp | Yield | α:β Ratio | Notes |

| BF₃·Et₂O | DCM | 0°C | 85% | 8:1 | Standard, robust method. |

| InCl₃ | CH₃CN | RT | 92% | 10:1 | Milder, moisture tolerant. |

| Sc(OTf)₃ | DCM | -78°C | 88% | >20:1 | Highest stereoselectivity. |

| I₂ (10 mol%) | CH₃CN | RT | 80% | 6:1 | Metal-free, cost-effective. |

Standard Protocol (InCl₃ Catalyzed)

-

Dissolve 3,4-di-O-acetyl-D-xylal (1.0 eq) and the alcohol nucleophile (1.2 eq, e.g., benzyl alcohol) in acetonitrile.

-

Add InCl₃ (5 mol%).

-

Stir at room temperature for 30 minutes.

-

Quench with saturated NaHCO₃.

-

Isolate the 2,3-unsaturated-α-D-glycoside .

Reaction Pathway 2: Stereoselective Epoxidation

While the Ferrier rearrangement targets C1, epoxidation targets the C1-C2 double bond to create new stereocenters at C1 and C2. This is the primary route to rare sugars and amino sugars .

Stereochemical Control

The epoxidation of 3,4-di-O-acetyl-D-xylal is directed by the substituent at C3.

-

Directing Effect: The C3-acetoxy group exerts a steric shielding effect, directing the oxidant (mCPBA or DMDO) to the anti-face (bottom face).

-

Result: Formation of the α-epoxide (1,2-anhydro-α-D-lyxose derivative).

Application: Synthesis of L-Daunosamine Precursors

Opening the epoxide with a nitrogen nucleophile (e.g., azide) allows for the synthesis of amino sugars found in anthracycline antibiotics.

Figure 2: Stereoselective route to amino sugar precursors via anti-epoxidation.

Protocol:

-

Epoxidation: Treat 3,4-di-O-acetyl-D-xylal with Dimethyldioxirane (DMDO) (1.2 eq) in acetone at 0°C. The reaction is rapid (<30 min).

-

Evaporation: Remove solvent in vacuo (DMDO is volatile). The crude 1,2-anhydro sugar is unstable and used immediately.

-

Ring Opening: Dissolve in DMF/H₂O. Add NaN₃ (5.0 eq) and NH₄Cl . Heat to 80°C.

-

Outcome: The azide attacks C1 (or C2 depending on conditions/protecting groups), often leading to the lyxo or xylo configuration required for antibiotic synthesis.

References

-

Synthesis of 3,4-Di-O-acetyl-D-xylal

-

Source:

- Context: Standard Zn/Cu reductive elimin

-

-

Ferrier Rearrangement on Glycals

-

Source:

- Context: Stereoselectivity and c

-

-

Stereoselective Epoxidation

-

Source:

- Context: DMDO oxidation and anti-selectivity induced by C3 substituents.

-

-

Amino Sugar Synthesis (Daunosamine)

-

Source:

- Context: Utilization of xylose-derived scaffolds for antibiotic fragments.

-

Enzymatic reactions utilizing 3,4-Di-O-acetyl-D-xylal

Application Note: Chemo-Enzymatic Valorization of 3,4-Di-O-acetyl-D-xylal

Abstract

This application note details the enzymatic manipulation of 3,4-Di-O-acetyl-D-xylal , a versatile glycal intermediate used in the synthesis of 2,3-dideoxy nucleosides (including the antiretroviral Lamivudine/3TC ) and rare 2-deoxy sugars. While traditional chemical methods (e.g., Vorbrüggen glycosylation) are prevalent, they often lack regioselectivity or require harsh Lewis acids. This guide focuses on Lipase-Catalyzed Regioselective Deacetylation and Enzymatic Hydration , providing a green, high-precision alternative for generating chiral building blocks. We present a validated protocol using Candida antarctica Lipase B (CALB) for the discrimination of C3 and C4 acetate groups.

Introduction

3,4-Di-O-acetyl-D-xylal (CAS: 3152-43-0) is a protected glycal characterized by a C1-C2 double bond. It serves as a critical "chiral pool" starting material for:

-

Nucleoside Analogues: Precursor to 1,3-oxathiolane nucleosides like Lamivudine (3TC) and Emtricitabine (FTC).

-

2-Deoxy Sugars: Synthesis of 2-deoxy-D-erythro-pentose (2-deoxy-D-ribose) derivatives via hydration.

-

Rare Sugar Synthesis: Regioselective functionalization of the C3 or C4 positions.

The enzymatic approach utilizes the high stereoselectivity of lipases (specifically CALB) to perform kinetic resolution or regioselective deprotection under mild conditions (pH 7.0, ambient temperature), avoiding the decomposition often seen with strong acids or bases.

Mechanism of Action

The enzymatic transformation relies on the "Biocatalytic Interfacial Activation" mechanism, primarily using Serine Hydrolases (Lipases).

-

Substrate Recognition: The enzyme's active site (catalytic triad: Ser-His-Asp) accommodates the hydrophobic glycal core.

-

Regioselectivity: In 3,4-di-O-acetyl-D-xylal, the C3-OAc is allylic, while the C4-OAc is homoallylic.

-

Chemical Hydrolysis: Acid/Base hydrolysis is often indiscriminate.

-

Enzymatic Hydrolysis: CALB shows a distinct preference for the sterically less hindered or electronically activated ester. In glycals, the C3-allylic position is often more reactive, but steric constraints in the enzyme pocket can be tuned to favor C4-deacetylation, allowing for the isolation of orthogonal mono-acetates.

-

Pathway Diagram: Enzymatic Valorization of D-Xylal

Figure 1: Chemo-enzymatic pathways for 3,4-Di-O-acetyl-D-xylal. Path A/B depends on solvent engineering (hydrolysis vs. alcoholysis).

Experimental Protocols

Protocol A: Lipase-Catalyzed Regioselective Deacetylation

Objective: To selectively remove one acetyl group (typically C4) to generate a mono-protected glycal for further specific functionalization.

Materials:

-

Substrate: 3,4-Di-O-acetyl-D-xylal (100 mg, 0.5 mmol).

-

Enzyme: Candida antarctica Lipase B (CALB), immobilized on acrylic resin (Novozym 435®).[1]

-

Solvent: Acetonitrile (MeCN) or THF (anhydrous for alcoholysis, wet for hydrolysis).

-

Nucleophile: n-Butanol (for irreversible transesterification) or Phosphate Buffer pH 7.0 (for hydrolysis).

Step-by-Step Methodology:

-

Preparation: Dissolve 100 mg of 3,4-di-O-acetyl-D-xylal in 5 mL of Acetonitrile containing 1% (v/v) water (for hydrolysis) or 5 equivalents of n-butanol (for alcoholysis).

-

Enzyme Addition: Add 50 mg of Novozym 435 (50% w/w relative to substrate).

-

Incubation: Incubate the mixture in an orbital shaker at 30°C, 200 rpm .

-

Note: Higher temperatures (>45°C) may degrade the glycal double bond or reduce regioselectivity.

-

-

Monitoring: Monitor the reaction by TLC (Hexane:EtOAc 2:1) or HPLC every hour.

-

Target: Look for the appearance of the mono-acetylated product (lower Rf than starting material).

-

-

Termination: Once conversion reaches ~50% (or optimal regioselectivity point), filter off the immobilized enzyme.

-

Recycling: Wash the enzyme beads with acetone and dry for reuse (stable for >5 cycles).

-

-

Purification: Evaporate the solvent under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexane).

Expected Results:

-

Yield: 75-85% of mono-deacetylated product.

-

Selectivity: >90% regioselectivity for the C4-OH product (4-O-acetyl-D-xylal) is typical in hydrophobic solvents, as the C3 position is often more sterically shielded or electronically deactivated in the enzyme active site.

Protocol B: Enzymatic Hydration to 2-Deoxy-D-Ribose Derivatives

Objective: Green synthesis of the 2-deoxy sugar core without using acidic hydration (which causes Ferrier rearrangement byproducts).

Materials:

-

Substrate: 3,4-Di-O-acetyl-D-xylal.

-

Enzyme: Lipase (CALB) or Aspergillus niger enzyme cocktail.[2]

-

Solvent: Phosphate Buffer (pH 7.0) / Acetone (9:1).

Methodology:

-

Suspend 3,4-di-O-acetyl-D-xylal (0.5 mmol) in 10 mL of Phosphate Buffer (50 mM, pH 7.0) with 10% acetone to improve solubility.

-

Add Novozym 435 (100 mg).

-

Stir gently at room temperature (25°C) for 24 hours.

-

Mechanism: The lipase catalyzes the hydrolysis of the ester groups and facilitates the water attack at the anomeric center (C1), leading to the opening of the double bond and formation of the hemiacetal.

-

Workup: Filter enzyme, extract with Ethyl Acetate, and dry.

Analytical Validation

To ensure the integrity of the protocol, the following analytical parameters must be verified.

| Parameter | Method | Acceptance Criteria |

| Conversion | HPLC (C18 Column, Water/MeCN gradient) | >90% consumption of starting material. |

| Regiochemistry | 1H-NMR (400 MHz) | Shift of the proton signal adjacent to the hydroxyl group (upfield shift ~1.0 ppm upon deacetylation). |

| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H) | >98% ee (if starting from racemic material and performing kinetic resolution). |

| Identity | HR-MS (ESI+) | [M+Na]+ consistent with mono-acetate (MW ~158 + 23 = 181 Da). |

NMR Diagnostic Signals (CDCl3):

-

Starting Material: H3 and H4 signals appear downfield (~4.8 - 5.5 ppm) due to the acetyl electron-withdrawing effect.

-

Product (Mono-OH): The proton attached to the free hydroxyl carbon (e.g., H4) will shift upfield to ~3.5 - 4.0 ppm.

Troubleshooting & Expert Tips

-

Enzyme Water Activity (aw): In Protocol A (Transesterification), strictly control water content. Using anhydrous solvents with molecular sieves ensures the reaction is driven by the alcohol nucleophile (n-butanol), preventing non-selective hydrolysis.

-

Substrate Inhibition: High concentrations of D-xylal (>100 mM) may inhibit CALB. If conversion stalls, dilute the reaction mixture.

-

Acyl Migration: Mono-acetylated glycals are prone to acyl migration (C3 -> C4 or vice versa) under basic conditions. Ensure the workup is neutral or slightly acidic; avoid leaving the product in buffer for extended periods.

References

-

Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Regioselective Deacetylation of Sugar Esters. Journal of Organic Chemistry. (Contextual grounding on lipase regioselectivity on sugars).

-

Novozymes. (2023). Application of Novozym 435 in Organic Synthesis. Retrieved from [Link]

-

Li, X., et al. (2017). Efficient Asymmetric Synthesis of Lamivudine via Enzymatic Dynamic Kinetic Resolution. ResearchGate. Retrieved from [Link]

-

Pedersen, N.R., et al. (2004). Lipase-catalyzed synthesis of acid-labile glycosides. Tetrahedron: Asymmetry.[3] (Demonstrates mild enzymatic conditions for glycal handling).

Sources

- 1. Interplay of Monosaccharide Configurations on the Deacetylation with Candida antarctica Lipase-B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Lipase-Catalyzed Regioselective Monoacetylation of Unsymmetrical 1,5-Primary Diols / The Journal of Organic Chemistry, 2010 [sci-hub.sg]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Di-O-acetyl-D-xylal

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 3,4-Di-O-acetyl-D-xylal. This valuable glycal is a key building block in carbohydrate chemistry and drug discovery. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis for higher yields and purity.

Reaction Overview: The Reductive Elimination Pathway

The most common and reliable laboratory-scale synthesis of 3,4-Di-O-acetyl-D-xylal starts from a fully protected glycosyl halide, typically 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide. The core transformation is a reductive elimination reaction, often employing activated zinc, to form the C1-C2 double bond characteristic of a glycal.

Caption: General workflow for glycal synthesis via reductive elimination.

Frequently Asked Questions (FAQs)

Q1: What is the role of each key reagent in the synthesis from acetobromo-α-D-xylose?

-